molecular formula C11H13ClO3 B8729755 Ethyl 4-chloro-3-ethoxybenzoate

Ethyl 4-chloro-3-ethoxybenzoate

Cat. No.: B8729755
M. Wt: 228.67 g/mol
InChI Key: BBPYXTOAVRAKFZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-ethoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at the 4-position and an ethoxy group at the 3-position. This compound is structurally tailored for applications in organic synthesis, pharmaceuticals, and agrochemicals due to its electron-withdrawing (chloro) and electron-donating (ethoxy) substituents, which modulate reactivity and stability.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 4-chloro-3-ethoxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

BBPYXTOAVRAKFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Ethyl 4-chloro-3-ethoxybenzoate with similar ethyl benzoate derivatives, focusing on substituent effects, synthesis, and analytical

Compound Substituents Molecular Formula Key Properties Synthesis & Analysis Applications/Notes
This compound 4-Cl, 3-OCH₂CH₃ C₁₀H₁₁ClO₃ Predicted lipophilic due to Cl and ethoxy groups; moderate solubility in organic solvents. Likely synthesized via esterification or substitution reactions (analogous to methods in ). Potential intermediate in drug synthesis or agrochemicals.
Ethyl 4-aminobenzoate 4-NH₂ C₉H₁₁NO₂ Polar, water-insoluble; mp 88–90°C. Diazotization of 4-aminobenzoic acid followed by esterification . NMR (CDCl₃): δ 1.3 (CH₃), 4.3 (OCH₂), 6.6–8.0 (ArH) . Local anesthetic; precursor for azo dyes.
Ethyl 4-nitrobenzoate 4-NO₂ C₉H₉NO₄ High melting point (mp ~57°C); hydrolyzes to nitrobenzoic acid. Nitration of ethyl benzoate followed by purification . IR: Strong NO₂ stretch at ~1520 cm⁻¹. Explosives research; intermediate in polymer synthesis.
Ethyl 4-cyanobenzoate 4-CN C₁₀H₉NO₂ High thermal stability; classified as hazardous (skin/eye irritant) . Cyanation of bromobenzoate esters. MS: Molecular ion peak at m/z 191 (M+) . Building block for pharmaceuticals and liquid crystals.
Ethyl 4-ethoxy-3-iodobenzoate 4-OCH₂CH₃, 3-I C₁₀H₁₁IO₃ Bulky substituents reduce reaction rates; sensitive to light. Iodination of ethoxybenzoate precursors. NMR: δ 1.4 (CH₃), 4.3 (OCH₂), 7.5–8.1 (ArH) . Radiolabeling studies; catalyst in cross-coupling reactions.
Ethyl 4-fluorobenzoate 4-F C₉H₉FO₂ Lower lipophilicity than Cl analogs; mp 34–36°C. Fluorination via halogen exchange or direct esterification. GC-MS: Fragments at m/z 123 (F-C₆H₄-COO⁻) . PET imaging agents; fluorinated drug intermediates.

Substituent Effects on Reactivity and Properties

Electronic Effects

  • Chloro (Cl): Electron-withdrawing via inductive effect, increasing electrophilicity of the carbonyl group and resistance to nucleophilic attack. Enhances stability in acidic conditions compared to amino or hydroxyl analogs .
  • Ethoxy (OCH₂CH₃) : Electron-donating via resonance, reducing electrophilicity but increasing steric hindrance. May slow hydrolysis rates compared to methyl or nitro groups .

Solubility and Physical State

  • Polar Substituents (e.g., NH₂, OH): Increase water solubility (e.g., Ethyl 4-aminobenzoate is partially soluble in ethanol) .
  • Nonpolar Substituents (e.g., Cl, OCH₂CH₃): Enhance solubility in organic solvents like dichloromethane or ethyl acetate .

Analytical Techniques for Characterization

  • NMR Spectroscopy : Aromatic protons in this compound analogs show distinct splitting patterns (e.g., para-substituted Cl causes deshielding at δ 7.5–8.1) .
  • MS/Fragmentation : Molecular ion peaks (e.g., m/z 214 for this compound) and characteristic fragments (e.g., loss of ethoxy group) aid in structural confirmation .
  • HPLC/GC: Used to determine enantiomeric purity in chiral analogs like Ethyl 4-chloro-3-hydroxybutanoate (e.g., 90% ee achieved via asymmetric reduction) .

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